Poseltinib

Descripción general

Descripción

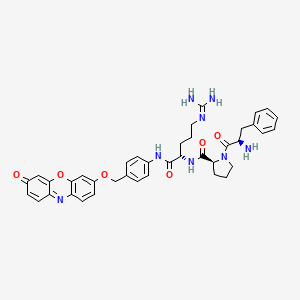

Poseltinib, también conocido como HM71224 o LY3337641, es un compuesto experimental desarrollado como un inhibidor de la tirosina cinasa de Bruton. Fue creado por Hanmi Pharmaceutical y licenciado a Eli Lilly para su posterior desarrollo. This compound se está investigando principalmente por su potencial para tratar enfermedades autoinmunitarias como la artritis reumatoide, el lupus, la nefritis lúpica y el síndrome de Sjögren .

Aplicaciones Científicas De Investigación

Poseltinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de los inhibidores de la tirosina cinasa de Bruton.

Biología: En la investigación biológica, this compound se utiliza para estudiar el papel de la tirosina cinasa de Bruton en las vías de señalización celular y las respuestas inmunitarias.

Medicina: this compound se está investigando por sus posibles efectos terapéuticos en el tratamiento de enfermedades autoinmunitarias como la artritis reumatoide, el lupus, la nefritis lúpica y el síndrome de Sjögren.

Mecanismo De Acción

Poseltinib ejerce sus efectos inhibiendo irreversiblemente la tirosina cinasa de Bruton, una enzima clave involucrada en las vías de señalización de las células B y otras células inmunitarias. Al unirse al sitio activo de la tirosina cinasa de Bruton, this compound evita la fosforilación y activación de las moléculas de señalización descendentes como PLCγ2 y AKT. Esta inhibición conduce a una reducción en la activación y proliferación de las células B, modulando así la respuesta inmunitaria y reduciendo la inflamación .

Análisis Bioquímico

Biochemical Properties

Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . This compound binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .

Cellular Effects

This compound has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, this compound inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .

Temporal Effects in Laboratory Settings

In a first-in-human study involving healthy volunteers, this compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, this compound effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .

Metabolic Pathways

It is known that this compound plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

It is known that this compound binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .

Subcellular Localization

It is known that this compound binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .

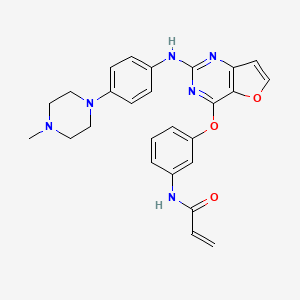

Métodos De Preparación

La síntesis de poseltinib implica varios pasos clave. La estructura central de this compound es una porción de 2-amino furopirimidina, que se sintetiza a través de una serie de reacciones que involucran la formación del anillo de pirimidina y la posterior funcionalización. El grupo N-metil piperazina se introduce para mejorar las interacciones hidrofóbicas. La ruta sintética normalmente implica los siguientes pasos:

- Formación del núcleo de furopirimidina.

- Introducción del grupo amino.

- Funcionalización con el grupo N-metil piperazina.

- Reacciones de acoplamiento finales para completar la molécula .

Análisis De Reacciones Químicas

Poseltinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos amino y piperazina.

Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos.

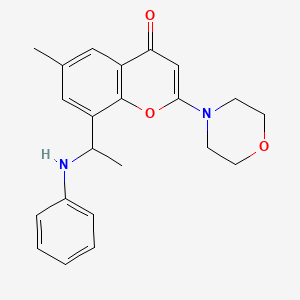

Comparación Con Compuestos Similares

Poseltinib es parte de una clase de compuestos conocidos como inhibidores de la tirosina cinasa de Bruton. Los compuestos similares incluyen:

Ibrutinib: Un inhibidor de la tirosina cinasa de Bruton de primera generación con amplias aplicaciones clínicas pero efectos fuera del objetivo significativos.

Acalabrutinib: Un inhibidor de segunda generación con mejor selectividad y menos efectos fuera del objetivo en comparación con ibrutinib.

Zanubrutinib: Otro inhibidor de segunda generación con un perfil similar al de acalabrutinib.

Rilzabrutinib: Un inhibidor reversible covalente de la tirosina cinasa de Bruton actualmente en ensayos clínicos de fase 3

This compound es único en su estructura, que presenta una porción central de 2-amino furopirimidina y un grupo N-metil piperazina, que contribuyen a su potente inhibición de la tirosina cinasa de Bruton y sus propiedades farmacocinéticas favorables .

Propiedades

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMJNVRJMFMYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112972 | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353552-97-2 | |

| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poseltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poseltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Poseltinib?

A1: this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound inhibits this signaling pathway, ultimately disrupting B cell function.

Q2: The research mentions a clinical trial (RAjuvenate) investigating this compound for Rheumatoid Arthritis. What was the outcome of this trial?

A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of this compound in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.

Q3: Apart from Rheumatoid Arthritis, what other diseases is this compound being investigated for?

A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, this compound and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests this compound's potential application in treating certain types of lymphomas due to its BTK inhibition properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)